

Methyl o-Tolyl Sulfide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl o-tolyl sulfide*

Cat. No.: *B076835*

[Get Quote](#)

CAS Number: 14092-00-3

Synonyms: 1-Methyl-2-(methylthio)benzene, o-Cresyl methyl sulfide, 2-Methyl-(1-thiaethyl)benzene

This technical guide provides a comprehensive overview of **Methyl o-tolyl sulfide**, a sulfur-containing aromatic compound. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical and physical properties, spectroscopic data, synthesis, and potential applications, with a focus on presenting quantitative data in a clear and accessible format.

Chemical and Physical Properties

Methyl o-tolyl sulfide is a derivative of benzene with a methyl group and a methylthio group at the ortho positions. Its properties are summarized in the table below. While some specific experimental values are not readily available in the literature, estimations based on related compounds and computational models are provided where applicable.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ S	NIST
Molecular Weight	138.23 g/mol	NIST
Boiling Point	Estimated 200-220 °C	
Melting Point	Not available	
Density	Estimated ~1.05 g/cm ³	
Solubility	Soluble in common organic solvents.	

Table 1: Physicochemical Properties of **Methyl o-tolyl sulfide**

Spectroscopic Data

Detailed spectroscopic data for **Methyl o-tolyl sulfide** is crucial for its identification and characterization. While a comprehensive public database of its spectra is not readily available, typical spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The spectrum is expected to show a singlet for the S-CH₃ protons, a singlet for the aryl-CH₃ protons, and a complex multiplet pattern for the four aromatic protons.
- ¹³C NMR: The spectrum will display distinct signals for the two methyl carbons and the six aromatic carbons, with the carbon attached to the sulfur atom appearing at a characteristic downfield shift.

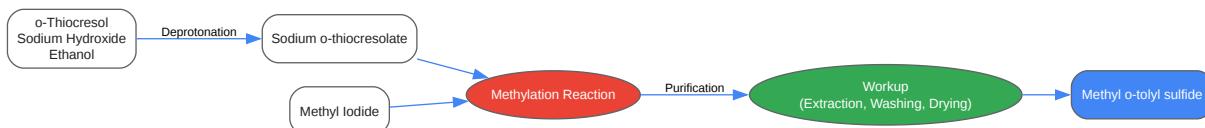
Infrared (IR) Spectroscopy: The IR spectrum of **Methyl o-tolyl sulfide** would exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-S stretching.

Synthesis and Experimental Protocols

A common method for the synthesis of aryl methyl sulfides is the methylation of the corresponding thiol. For **Methyl o-tolyl sulfide**, a potential synthetic route involves the reaction of o-thiocresol with a methylating agent.

Experimental Protocol: Synthesis of **Methyl o-tolyl sulfide** from o-Thiocresol

This protocol is a general procedure that can be adapted for the synthesis of **Methyl o-tolyl sulfide**.


Materials:

- o-Thiocresol
- Methyl iodide
- Sodium hydroxide
- Ethanol
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve o-thiocresol in ethanol.
- Add a stoichiometric equivalent of sodium hydroxide to the solution to form the sodium thiophenolate salt.
- Cool the mixture in an ice bath and slowly add a slight excess of methyl iodide dropwise with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Remove the ethanol under reduced pressure.

- Partition the residue between diethyl ether and water.
- Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic layer to obtain the crude **Methyl o-tolyl sulfide**.
- Purify the product by vacuum distillation or column chromatography.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Methyl o-tolyl sulfide**.

Applications in Drug Development

Thioether moieties are present in a variety of pharmaceuticals and bioactive molecules. The sulfur atom can engage in various non-covalent interactions, influencing the binding of a drug to its target. The methylthio group, in particular, can impact a molecule's lipophilicity and metabolic stability.

While specific applications of **Methyl o-tolyl sulfide** in drug development are not extensively documented, its structural motif is of interest in medicinal chemistry for the following reasons:

- Scaffold for Synthesis:** It can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.
- Metabolic Studies:** It can be used as a model compound to study the metabolism of aryl methyl sulfides, which is relevant for understanding the pharmacokinetics of drugs containing this functional group.
- Structure-Activity Relationship (SAR) Studies:** As a fragment or a substituent, it can be incorporated into lead compounds to explore how the methylthio group at the ortho position

affects biological activity.

Safety Information

A specific Safety Data Sheet (SDS) for **Methyl o-tolyl sulfide** is not readily available. However, based on the data for related thioanisole compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Thioethers can have strong, unpleasant odors.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety evaluation. Always consult a detailed and verified Safety Data Sheet (SDS) before handling any chemical.

- To cite this document: BenchChem. [Methyl o-Tolyl Sulfide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b076835#methyl-o-tolyl-sulfide-cas-number-and-properties\]](https://www.benchchem.com/product/b076835#methyl-o-tolyl-sulfide-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com